1-(4-(tert-Butyl)phenyl)cyclobutanamine hydrochloride

Lipophilicity Salt Form Selection ADME

Procure CAS 2243505-03-3 for reproducible CNS-penetrant fragment-based lead discovery. Its 1-positioned para-tert-butylphenyl group on a rigid cyclobutane core (TPSA 26.02 Ų) restricts conformational freedom versus acyclic amines, enabling systematic regioisomeric SAR. The hydrochloride salt lowers logP to 3.39 (vs. free base 3.7), enhancing assay-ready aqueous solubility and eliminating DMSO carryover artifacts. Orthogonal substitution pattern, salt form, and scaffold rigidity make generic replacement pharmacologically unpredictable—insist on this exact CAS.

Molecular Formula C14H22ClN
Molecular Weight 239.79
CAS No. 2243505-03-3
Cat. No. B2554831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(tert-Butyl)phenyl)cyclobutanamine hydrochloride
CAS2243505-03-3
Molecular FormulaC14H22ClN
Molecular Weight239.79
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2(CCC2)N.Cl
InChIInChI=1S/C14H21N.ClH/c1-13(2,3)11-5-7-12(8-6-11)14(15)9-4-10-14;/h5-8H,4,9-10,15H2,1-3H3;1H
InChIKeyGLYXNAPUBWPLQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(tert-Butyl)phenyl)cyclobutanamine Hydrochloride (CAS 2243505-03-3): A Cyclobutylamine Scaffold for SAR and Fragment-Based Discovery


1-(4-(tert-Butyl)phenyl)cyclobutanamine hydrochloride (CAS 2243505-03-3) is a cyclobutylamine derivative featuring a para-tert-butylphenyl group attached to the 1-position of the cyclobutane ring, formulated as the hydrochloride salt. This compound belongs to the class of cyclobutanamines, a chemical family widely recognized for providing conformationally constrained scaffolds in medicinal chemistry [1]. The cyclobutane ring imposes a rigid geometry that restricts rotational freedom compared to acyclic amine analogs, making it a valuable building block for fragment-based drug discovery and structure-activity relationship (SAR) investigations [2]. The para-tert-butyl substituent is a common medicinal chemistry motif used to modulate lipophilicity, metabolic stability, and steric bulk, while the hydrochloride salt form confers aqueous solubility advantageous for biological assay preparation .

Critical Differentiation of 1-(4-(tert-Butyl)phenyl)cyclobutanamine Hydrochloride (CAS 2243505-03-3): Para-Substitution, Salt Form, and Conformational Restriction Drive Selection


Generic substitution within the cyclobutylamine class is not straightforward due to three orthogonal structural variables that independently and combinatorially alter physicochemical and pharmacological profiles. First, the position of substitution on the phenyl ring (para vs. meta vs. ortho) dictates the overall molecular geometry and the orientation of the amine-bearing cyclobutane core relative to potential binding pockets, directly impacting target recognition and selectivity [1]. Second, the hydrochloride salt form (CAS 2243505-03-3) exhibits a measured logP of approximately 3.39 and aqueous solubility distinct from the free base (CAS 1096853-41-6, XLogP3-AA 3.7), affecting both in vitro assay preparation and in vivo bioavailability . Third, the cyclobutane ring imposes conformational restriction with a topological polar surface area (TPSA) of 26.02 Ų, contrasting sharply with acyclic amine analogs that possess higher TPSA values (e.g., benzylamine derivatives ~26-46 Ų) and greater conformational entropy, thereby affecting binding thermodynamics and BBB penetration potential [2]. These three dimensions—substitution pattern, salt form, and scaffold rigidity—render class-level substitution pharmacologically unpredictable without direct experimental validation.

Quantitative Differentiation of 1-(4-(tert-Butyl)phenyl)cyclobutanamine Hydrochloride (CAS 2243505-03-3): Comparative Physicochemical and Structure-Based Evidence


LogP Optimization: Hydrochloride Salt (3.39) vs. Free Base (3.7) vs. 1-Phenylcyclobutanamine (1.8)

The measured logP of 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride (CAS 2243505-03-3) is 3.3898 , representing a calculated 0.31 log unit reduction in lipophilicity compared to its free base counterpart (CAS 1096853-41-6, XLogP3-AA = 3.7) [1]. This difference translates to approximately 2.04-fold lower octanol-water partition coefficient, directly impacting aqueous solubility in biological assay buffers. Compared to the unsubstituted phenyl analog 1-phenylcyclobutanamine (predicted logP = 1.8) , the para-tert-butyl substitution increases logP by 1.59 units (approximately 39-fold higher partition coefficient), substantially enhancing membrane permeability potential while remaining within Lipinski Rule of 5 compliance (logP < 5) [2].

Lipophilicity Salt Form Selection ADME

TPSA and CNS Drug-Likeness: Cyclobutane Constraint (26.02 Ų) vs. Acyclic Analogs

The topological polar surface area (TPSA) of 1-(4-(tert-butyl)phenyl)cyclobutanamine is calculated at 26.02 Ų [1], placing it within the optimal range for CNS drug candidates (TPSA < 60-70 Ų is associated with favorable blood-brain barrier penetration) [2]. This low TPSA arises from the absence of hydrogen bond donor/acceptor groups beyond the primary amine. In contrast, acyclic amine analogs such as N-benzyl-2-phenylethanamine possess TPSA values of approximately 12-26 Ų with greater conformational flexibility that may increase entropic penalties upon target binding. The rigid cyclobutane scaffold maintains low TPSA while reducing the number of rotatable bonds to 2, compared to 4-6 in flexible acyclic analogs [3]. This combination of low TPSA and restricted rotatable bonds (nRotB ≤ 5) is a known predictor of enhanced oral bioavailability and CNS exposure [4].

CNS Drug Discovery Blood-Brain Barrier Topological Polar Surface Area

Molecular Weight and Lipinski Compliance: Hydrochloride (239.78 g/mol) vs. Class Averages

The molecular weight of 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride (239.78 g/mol) falls within the optimal range for fragment-based drug discovery (MW < 300 Da) and meets Lipinski Rule of 5 criteria [1]. This positions it favorably compared to more elaborate cyclobutylamine-based kinase inhibitors such as 1-[4-(6-methyl-3-phenylimidazo[1,2-b]pyridazin-2-yl)phenyl]cyclobutanamine (MW ~355 g/mol), which exhibit sub-micromolar AKT inhibition (IC50 170-380 nM) but with increased molecular complexity that may complicate lead optimization [2]. The lower molecular weight of the target compound provides greater ligand efficiency potential (LE = -RT·ln(IC50)/heavy atom count), allowing SAR exploration without premature inflation of physicochemical properties [3].

Drug-Likeness Lipinski Rule of 5 Fragment-Based Drug Discovery

Substitution Pattern SAR: Para-tert-Butyl vs. Meta-tert-Butyl vs. Unsubstituted Phenyl Cyclobutylamines

Within the 1-arylcyclobutanamine series, the position of substitution on the phenyl ring fundamentally alters molecular geometry and potential binding interactions. Para-substitution (as in CAS 2243505-03-3) positions the tert-butyl group opposite the cyclobutane-amine moiety, maximizing steric bulk while maintaining a linear molecular axis favorable for certain binding pockets [1]. The meta-substituted analog 1-(3-(tert-butyl)phenyl)cyclobutanamine introduces asymmetry and a bent geometry that may differentially engage hydrophobic subpockets . The unsubstituted 1-phenylcyclobutanamine (logP = 1.8) exhibits significantly lower lipophilicity and reduced steric bulk . In structure-based drug design contexts, these geometric and electronic differences translate to measurable variations in target binding, as demonstrated in cyclobutylamine-containing kinase inhibitors where para-substitution patterns conferred 2-3 fold selectivity improvements for specific kinase isoforms compared to meta-substituted congeners [2].

Structure-Activity Relationship Substituent Effects Medicinal Chemistry

High-Value Research and Procurement Applications for 1-(4-(tert-Butyl)phenyl)cyclobutanamine Hydrochloride (CAS 2243505-03-3)


Fragment-Based Lead Discovery for CNS Kinase Targets

This compound is ideally suited as a fragment starting point in FBLD campaigns targeting CNS-penetrant kinase inhibitors. Its low molecular weight (239.78 g/mol), favorable TPSA (26.02 Ų), and calculated logP (3.39) position it within optimal CNS drug space [1]. The para-tert-butylphenyl group provides a hydrophobic anchor that can be elaborated via the primary amine to access ATP-binding pockets of serine/threonine kinases, as demonstrated in cyclobutylamine-containing AKT inhibitors with sub-micromolar potency [2].

Regioisomer-Controlled SAR Libraries for Substitution Position Optimization

The defined para-substitution pattern enables systematic SAR comparison against meta-tert-butyl (1-(3-(tert-butyl)phenyl)cyclobutanamine) and ortho-tert-butyl analogs to probe substituent position effects on target binding, selectivity, and ADME properties. Such regioisomeric comparisons have revealed 2-3 fold selectivity shifts in kinase inhibitor programs [3]. Researchers should procure the exact CAS 2243505-03-3 compound rather than relying on generic “tert-butylphenyl cyclobutanamine” descriptors to ensure experimental reproducibility.

Salt Form Optimization for Aqueous Assay Compatibility

The hydrochloride salt form provides enhanced aqueous solubility compared to the free base (CAS 1096853-41-6), enabling direct dissolution in aqueous assay buffers without DMSO carryover effects that can confound early-stage screening results. The logP reduction of 0.31 units relative to the free base translates to improved solubility in physiologically relevant media, making this salt form preferable for cell-based assays and in vitro pharmacology studies requiring defined compound handling protocols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-(tert-Butyl)phenyl)cyclobutanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.